(3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE
Overview
Description
(3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a promising candidate for the design of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE: A precursor in the synthesis of the target compound.
2-THIOPHENECARBOXALDEHYDE: Another precursor used in the synthesis.
PYRAZOLE DERIVATIVES: Compounds with similar pyrazole rings but different substituents.
THIOPHENE DERIVATIVES: Compounds with thiophene rings and various substituents.
Uniqueness
(3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(2-THIENYL)METHYL CYANIDE is unique due to its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)-2-thiophen-2-ylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-4-5-13(12-8)9(7-11)10-3-2-6-14-10/h2-3,6,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQBPDWBRXBCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)C(C#N)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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